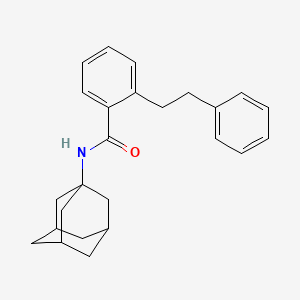

N-1-adamantyl-2-(2-phenylethyl)benzamide

Description

Properties

IUPAC Name |

N-(1-adamantyl)-2-(2-phenylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO/c27-24(26-25-15-19-12-20(16-25)14-21(13-19)17-25)23-9-5-4-8-22(23)11-10-18-6-2-1-3-7-18/h1-9,19-21H,10-17H2,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAUWHLPMXSCROB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4CCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues

Adamantyl-Substituted Benzamides

- N-(Adamantan-1-yl)-2-aminobenzamide (CAS: 20887-46-1): Structure: Features an amino group at the ortho position instead of a phenylethyl chain. Synthesis yields up to 76% have been reported . Activity: Adamantyl benzamides are often explored for their rigid, hydrophobic scaffolds in drug design, particularly for central nervous system targets .

N-(1-Adamantyl)-2-selanyl-benzamide (PDB ID: 6Y1):

Phenylethyl-Containing Analogues

2-(2-Phenylethyl)chromones (e.g., agarwood-derived compounds):

- Structure : Shares the 2-phenylethyl chain but replaces the benzamide core with a chromone ring.

- Fragmentation : Cleavage of the CH₂-CH₂ bond between chromone and phenyl groups is a key mass spectrometry signature .

- Activity : Chromones exhibit anti-inflammatory and antioxidant effects, but the adamantyl group in N-1-adamantyl-2-(2-phenylethyl)benzamide may redirect activity toward neurological targets .

- N-Phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]benzamide (Phenylfentanyl): Structure: Incorporates a piperidinyl group and is classified as a fentanyl analogue. However, the adamantyl group in the target compound likely reduces opioid-like activity .

Pharmacological Analogues

Benzimidazole-Benzamide Hybrids

- N-(2,4-Dinitrophenyl)-3-(2-(1H-benzimidazol-2-ylthio)acetamido)benzamide (W1) :

- Structure : Combines benzimidazole and benzamide moieties.

- Activity : Exhibits antimicrobial and anticancer properties, with structural requirements for activity including the benzimidazole-thioacetamido group .

- Comparison : The adamantyl group in the target compound may enhance blood-brain barrier penetration compared to benzimidazole derivatives .

Enzyme Inhibitors

- (E)-N-(2-(1H-Imidazol-1-yl)-2-phenylethyl)-4-(3,5-dimethoxystyryl)benzamide (8d) :

Physicochemical and Pharmacokinetic Properties

Q & A

Q. What are the recommended synthetic routes for N-1-adamantyl-2-(2-phenylethyl)benzamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including condensation of adamantylamine with substituted benzoyl chlorides. For example, analogous compounds like N-(2-phenylethyl)benzamides are synthesized via coupling reactions under reflux in dichloromethane or tetrahydrofuran, with catalysts like triethylamine . Purification often employs silica gel chromatography (ethyl acetate/CH₂Cl₂ gradients) . Optimization focuses on temperature control (e.g., 20–30°C), solvent polarity, and stoichiometric ratios to improve yields (reported 43–73% in similar benzamide syntheses) .

Q. How is structural characterization performed for this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : H and C NMR identify adamantyl protons (δ 1.6–2.1 ppm), phenylethyl aromatic protons (δ 7.2–7.7 ppm), and amide carbonyl signals (δ ~165 ppm) .

- IR spectroscopy : Peaks at ~1600 cm (C=O stretch) and 1272–1434 cm (C-N/C-H bends) confirm functional groups .

- Mass spectrometry : HRMS validates molecular weight (e.g., C₂₅H₃₀N₂O: calc. 398.2358, exp. 398.2362) .

Q. What are the solubility and stability profiles of this compound?

- Methodological Answer : Solubility is typically low in aqueous media (<10 µg/mL) but enhanced in DMSO or dichloromethane. Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring for purity . Adamantyl groups improve lipid solubility and thermal stability (decomposition >250°C) .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives for target-specific activity?

- Methodological Answer :

- Molecular docking : Tools like AutoDock or Schrödinger predict binding affinities to targets (e.g., CYP24A1 or opioid receptors). For example, benzamide derivatives show nanomolar binding to CYP24A1 via hydrophobic interactions with adamantyl and phenyl groups .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on benzamide) with biological activity using descriptors like logP and polar surface area .

Q. How do researchers reconcile contradictory data on biological activity (e.g., anticancer vs. opioid-like effects)?

- Methodological Answer : Contradictions arise from assay-specific conditions (e.g., cell lines vs. receptor-binding assays). Strategies include:

- Selectivity profiling : Compare IC₅₀ values across multiple targets (e.g., cancer cell viability vs. μ-opioid receptor activation) .

- Metabolite analysis : LC-MS/MS identifies active metabolites; adamantyl groups may undergo cytochrome P450-mediated oxidation, altering activity .

Q. What advanced techniques are used to study conformational dynamics in solution?

- Methodological Answer :

- NOESY NMR : Detects spatial proximity between adamantyl and phenylethyl groups, revealing folded conformations in nonpolar solvents .

- Molecular dynamics (MD) simulations : AMBER or GROMACS simulate solvent interactions, showing how adamantyl enhances membrane permeability .

Key Considerations for Experimental Design

- Stereochemical Purity : Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers, critical for receptor-binding studies .

- In Vivo Models : For opioid activity, employ tail-flick assays in rodents with naloxone controls to confirm μ-opioid specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.